molecular formula C10H9NO3 B1299805 Methyl (4-cyanophenoxy)acetate CAS No. 272792-14-0

Methyl (4-cyanophenoxy)acetate

Cat. No.: B1299805
CAS No.: 272792-14-0
M. Wt: 191.18 g/mol
InChI Key: MAVSETCJUQQWBN-UHFFFAOYSA-N
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Description

Methyl (4-cyanophenoxy)acetate (CAS: 272792-14-0) is an organic ester with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . It consists of a phenoxy group substituted with a cyano (-CN) group at the para position, linked to an acetic acid methyl ester moiety. This compound is primarily utilized in research settings as a synthetic intermediate or reference standard, particularly in pharmaceutical and agrochemical studies . Key physical properties include solubility in organic solvents (e.g., DMSO, methanol) and stability at room temperature when stored in dry conditions . Its purity (>97%) and spectral data (NMR, MS) are well-documented, supporting its use in precise chemical syntheses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSETCJUQQWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-cyanophenoxy)acetate can be synthesized through several methods. One common method involves the reaction of 4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyanophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The cyano group can be reduced to an amine group.

    Oxidation: The phenyl ring can undergo oxidation to form quinones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the phenyl ring.

Major Products Formed

    Hydrolysis: 4-cyanophenoxyacetic acid.

    Reduction: Methyl (4-aminophenoxy)acetate.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Methyl (4-cyanophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (4-cyanophenoxy)acetate depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl (4-cyanophenoxy)acetate to related esters and derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound 272792-14-0 C₁₀H₉NO₃ 191.18 4-Cyanophenoxy, methyl ester Research intermediate; >97% purity
Ethyl 2-(4-cyanophenoxy)acetate 30041-95-3 C₁₁H₁₁NO₃ 205.21 4-Cyanophenoxy, ethyl ester Higher lipophilicity; synthetic precursor
Ethyl 2-(4-cyanophenyl)acetate 67237-76-7 C₁₁H₁₁NO₂ 189.21 4-Cyanophenyl, ethyl ester Direct phenyl substitution; enzyme inhibition studies
Methyl 4-chlorophenylacetate 52449-43-1 C₉H₉ClO₂ 184.62 4-Chlorophenyl, methyl ester Electron-withdrawing Cl group; agrochemicals
2-(4-Cyanophenoxy)acetic acid - C₉H₇NO₃ 177.16 4-Cyanophenoxy, carboxylic acid Acid form; hydrolysis product of esters

Key Differences and Implications

Ester Group Variation (Methyl vs. Ethyl): this compound has a methyl ester group, offering moderate polarity and solubility in polar solvents like methanol. Ethyl 2-(4-cyanophenoxy)acetate (CAS 30041-95-3) features an ethyl ester, increasing lipophilicity and altering pharmacokinetic properties, making it more suitable for membrane permeability studies .

Substituent Position and Type: Ethyl 2-(4-cyanophenyl)acetate (CAS 67237-76-7) replaces the phenoxy group with a cyanophenyl moiety, reducing steric hindrance and enhancing electron-withdrawing effects, which may improve binding affinity in enzyme inhibition .

Functional Group Interconversion: 2-(4-Cyanophenoxy)acetic acid (synthesized via hydrolysis of ethyl ester, CAS 30041-95-3) serves as a carboxylic acid intermediate for further derivatization, such as amide coupling .

Biological Activity

Methyl (4-cyanophenoxy)acetate, with the chemical formula C11_{11}H11_{11}N1_{1}O3_{3} and a molecular weight of approximately 191.18 g/mol, is an ester characterized by the presence of a cyanophenoxy group attached to an acetate moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and organic synthesis.

Chemical Structure and Properties

The structural features of this compound include:

  • Cyanide functional group (-C≡N)
  • Phenoxy structure (C6_6H5_5O)

These components contribute to its unique reactivity and interaction with biological systems, making it a candidate for further research in medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in the following areas:

  • Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes, which may have implications for therapeutic applications. For instance, it has been identified as a potential modulator of metabolic pathways, indicating its utility in drug design and development.
  • Lipophilicity : The compound's lipophilic nature suggests it can penetrate biological membranes effectively, enhancing its potential as a drug candidate.
  • Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies are ongoing to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Enzyme Interaction Studies

A series of studies have investigated the interaction of this compound with various biomolecules:

  • Case Study 1 : In vitro assays demonstrated that this compound inhibited the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
  • Case Study 2 : A study on cancer cell lines revealed that this compound could induce apoptosis in specific tumor types by modulating signaling pathways associated with cell survival and proliferation.

Data Tables

Property Value
Molecular FormulaC11_{11}H11_{11}N1_{1}O3_{3}
Molecular Weight191.18 g/mol
LipophilicityHigh
Enzyme InhibitionYes
Potential ApplicationsDrug development

Potential Applications

This compound's unique properties suggest several potential applications:

  • Pharmaceutical Development : Its ability to inhibit enzymes makes it a candidate for developing drugs targeting metabolic disorders or cancer.
  • Agricultural Chemistry : The compound may also have applications in agrochemicals due to its biological activity against pests or diseases.

Q & A

Q. What are the common synthetic routes for Methyl (4-cyanophenoxy)acetate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution, where 4-cyanophenol reacts with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile. Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent), reaction time (8–12 hours), and post-reaction purification via flash chromatography (CH₂Cl₂) to achieve yields >80%. Alternative esterification methods using sulfuric acid in methanol (analogous to methods for 2,4-dichlorophenoxy acetate) may also apply .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its purity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm ester linkage (δ ~4.6 ppm for -OCH₂CO-) and aromatic protons (δ 7.5–7.7 ppm for 4-cyanophenyl) .
  • Mass spectrometry (EI-MS) : For molecular ion peaks (e.g., m/z 205.1 for the ethyl ester analog) and fragmentation patterns .
  • Elemental analysis : To validate empirical formulas (e.g., C₁₀H₉NO₃ for methyl ester) .
  • HPLC : To assess purity (>98%) using reverse-phase columns and UV detection at 254 nm.

Q. What are the key reactivity patterns of this compound under basic or acidic hydrolysis conditions?

The ester undergoes saponification in basic conditions (e.g., 10% KOH in methanol, reflux for 5 hours) to yield 2-(4-cyanophenoxy)acetic acid, with yields ~65% after acidification and extraction. Acidic hydrolysis (e.g., HCl/H₂SO₄) is less efficient due to competing side reactions. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is critical .

Advanced Research Questions

Q. How does the substitution pattern on the phenoxy ring influence the reactivity of this compound in nucleophilic aromatic substitution reactions?

The electron-withdrawing cyano group activates the para position of the phenoxy ring, facilitating nucleophilic substitution. For example, in triazine derivatives (e.g., 1,3,5-triazin-2-yl analogs), the 4-cyanophenoxy group replaces chloride atoms under mild conditions (60°C, DMF, 24 hours). Computational studies (DFT) can predict regioselectivity, while ¹³C NMR (δ ~160 ppm for triazine C=N) confirms substitution .

Q. What methodological approaches are used to evaluate the biodegradability of polyhydroxyalkanoates (PHAs) incorporating this compound-derived monomers?

PHAs containing 3-hydroxy-6-(4-cyanophenoxy)hexanoate monomers are assessed via:

  • Compost testing : Monitoring mass loss over 30–60 days.
  • Microbial assays : Using Pseudomonas strains to quantify degradation rates via CO₂ evolution.
  • GPC/SEC : To track reductions in polymer molecular weight post-degradation .

Q. How can conflicting data regarding the hydrolysis rates of this compound under varying pH conditions be systematically analyzed?

Contradictions arise from solvent polarity, temperature, and catalyst loading. For example, alkaline hydrolysis in methanol (10% KOH, 65°C) proceeds faster than in aqueous ethanol. Kinetic studies using pseudo-first-order models and Arrhenius plots can resolve discrepancies. NIST-derived thermodynamic data (e.g., activation energy) provide benchmarks .

Q. What strategies are effective in synthesizing and characterizing triazine-based derivatives of this compound for antimicrobial applications?

  • Stepwise substitution : React 2,4,6-trichlorotriazine with 4-cyanophenol (1 equiv., 0°C), followed by secondary amines (e.g., aniline derivatives) at 60°C.
  • Characterization : Use HRMS for exact mass verification and X-ray crystallography to confirm triazine ring geometry.
  • Bioactivity assays : Screen against Schistosoma mansoni thioredoxin glutathione reductase (SmTGR) to evaluate inhibitory IC₅₀ values .

Q. Which advanced separation techniques are optimal for resolving this compound from its synthetic byproducts during purification?

  • Preparative HPLC : Using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
  • Countercurrent chromatography (CCC) : For non-polar byproducts.
  • GC-MS : To identify volatile impurities (e.g., unreacted methyl bromoacetate) .

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